[(2R)-4-benzylmorpholin-2-yl]methanamine
Overview
Description
[(2R)-4-benzylmorpholin-2-yl]methanamine is a chemical compound with the molecular formula C12H18N2O. It is a morpholine derivative with a benzyl group attached to the nitrogen atom and a methanamine group at the 2-position.
Mechanism of Action
Mode of Action
As with the targets, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(2R)-4-benzylmorpholin-2-yl]methanamine are not well documented. Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability of a compound. Understanding the pharmacokinetics of this compound will provide insights into its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-4-benzylmorpholin-2-yl]methanamine typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product . The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2R)-4-benzylmorpholin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[(2R)-4-benzylmorpholin-2-yl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
[(2R)-4-benzylmorpholin-2-yl]methanamine can be compared with other morpholine derivatives such as:
4-benzylmorpholine: Lacks the methanamine group, making it less versatile in certain reactions.
4-methylmorpholine: Contains a methyl group instead of a benzyl group, resulting in different chemical properties and reactivity.
4-phenylmorpholine: Has a phenyl group instead of a benzyl group, leading to variations in steric and electronic effects.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[(2R)-4-benzylmorpholin-2-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZVBXBEDDAEFE-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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